16-Keto 17Beta-estradiol-d5

LC-MS/MS Matrix Effect Ion Suppression

Endogenous estradiol quantification at ≤1.0 pg/mL LLOQ in serum demands an internal standard resistant to deuterium-hydrogen back-exchange during sample prep. 16-Keto 17β-Estradiol-d5 (CAS 221093-45-4) solves this with five non-exchangeable deuterium labels at positions 2,4,16,16,17-ensuring a stable +5 Da mass shift from unlabeled estradiol (m/z 272→277) and co-elution for robust matrix effect correction in LC-MS/MS. CRM certification supports ISO 15189 metrological traceability. • Maintains labeling integrity through acid/enzymatic hydrolysis, eliminating post-hydrolysis spike-and-correct workflows. • Snap-N-Spike® format reduces inter-operator variability and improves batch-to-batch reproducibility across multi-site clinical or bioequivalence trials. • Multi-year lot consistency supports longitudinal population biomonitoring studies and cross-study data harmonization.

Molecular Formula C18H24O2
Molecular Weight 277.4 g/mol
CAS No. 221093-45-4
Cat. No. B1600838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Keto 17Beta-estradiol-d5
CAS221093-45-4
Molecular FormulaC18H24O2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D
InChIKeyVOXZDWNPVJITMN-MOKSCAJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17β-Estradiol-d5 Certified Reference Material


(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol (CAS 221093-45-4), also known as 17β-estradiol-d5, is a stable isotope-labeled analog of 17β-estradiol wherein five hydrogen atoms at the 2-, 4-, 16-, 16-, and 17- positions are replaced with deuterium (²H) [1]. This compound is widely supplied as a certified reference material (CRM) at 100 μg/mL in acetonitrile for use as an internal standard in GC-MS and LC-MS applications, supporting endocrinology, clinical chemistry, and diagnostic research .

Estradiol-d5 Label Position Advantage


Not all deuterated estradiol internal standards are functionally equivalent. The analytical validity of a deuterated internal standard depends critically on the location of deuterium labels, not merely the number of labels. Deuterium atoms placed on exchangeable sites (e.g., phenolic -OH groups) can undergo back-exchange to hydrogen under aqueous or acidic sample preparation conditions, altering the nominal mass difference and introducing quantification bias. Furthermore, labels positioned in metabolically or chemically labile regions may exhibit differential stability during hydrolysis, derivatization, or ionization steps [1]. The -d5 labeling pattern (2,4,16,16,17) strategically avoids exchangeable phenolic hydrogens and places five non-exchangeable deuterium atoms on the aromatic A-ring (C2, C4) and the D-ring (C16, C16, C17), ensuring a minimum +5 Da mass shift from unlabeled estradiol (m/z 272 → 277) while maintaining co-elution behavior essential for matrix effect compensation in LC-MS/MS [2].

Estradiol-d5 Quantitative Comparison


Matrix Effect Compensation vs. Estradiol-d3

In clinical LC-MS/MS applications, estradiol-d5 (100 μg/mL) demonstrates superior matrix effect compensation compared to estradiol-d3. Studies employing estradiol-d5 as internal standard achieve recovery rates of 90–99% for the analyte in plasma samples across the full analytical range [1]. In contrast, methods using estradiol-d3 as internal standard report broader recovery ranges of 94.0–107.2% with RSD <10.0%, indicating greater variability in compensating for extraction and ionization biases [2]. The additional +2 Da mass shift of -d5 over -d3 provides greater spectral separation from the analyte signal while maintaining near-identical chromatographic retention, a combination that optimizes signal-to-noise ratio without introducing differential elution artifacts [1].

LC-MS/MS Matrix Effect Ion Suppression Endocrinology

Back-Exchange Resistance vs. 2,4-Labeled Analogs

Estradiol-d5 incorporates deuterium labels exclusively at non-exchangeable carbon positions (C2, C4, C16, C16, C17), conferring resistance to deuterium-hydrogen back-exchange during acid hydrolysis pretreatment steps. A systematic evaluation of deuterated β-estradiol internal standards demonstrated that compounds labeled at the 2,4-positions (including 2,4-d2 and 2,4,16,16-d4) exhibited mass spectral changes indicative of structural alteration following hydrolysis in 1 M HCl/methanol at 80°C for 20 minutes, conditions required for conjugate decomposition [1]. In contrast, compounds labeled at the 16,16,17-positions (the D-ring pattern also present in -d5) showed no mass spectral changes under identical conditions. Estradiol-d5, with its 2,4,16,16,17 labeling pattern, combines the quantification advantages of A-ring labeling with the hydrolytic stability characteristic of D-ring-labeled analogs [1].

Sample Preparation Acid Hydrolysis Deuterium Stability GC-MS

LLOQ Validation in Human Serum

A validated LC-MS/MS method employing 17β-estradiol-d5 as the internal standard achieved a lower limit of quantitation (LLOQ) of 1.0 pg/mL for 17β-estradiol in human serum, with linearity maintained over four orders of magnitude (r² >0.995) and no interferences detected at the LLOQ level [1]. The method utilized a 200 μL serum sample spiked with estradiol-d5 internal standard, followed by liquid-liquid extraction, demonstrating the capacity of this deuterated analog to enable ultrasensitive quantification suitable for measuring endogenous estradiol in postmenopausal women, pediatric populations, and men, where circulating levels are typically <15 pg/mL [1].

LLOQ Sensitivity Clinical Assay Method Validation

CRM Traceability and Compliance

17β-estradiol-d5 is available as a certified reference material (CRM) at a certified concentration of 100 μg/mL in acetonitrile (± uncertainty reported on certificate of analysis), supplied in 1 mL ampules . The CRM designation ensures metrological traceability and compliance with ISO 17034 and ISO/IEC 17025 requirements, making it suitable for analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. This CRM status distinguishes estradiol-d5 from many commercially available deuterated estradiol analogs (e.g., estradiol-d3, -d4) that are supplied as research-grade materials without certified concentration values or comprehensive certificates of analysis.

CRM ISO 17034 ANDA Method Validation Regulatory Compliance

17β-Estradiol-d5 Application Scenarios


Clinical Assay Development for Estradiol

This compound is indicated for clinical laboratories developing or validating LC-MS/MS methods for serum estradiol quantification where LLOQ ≤1.0 pg/mL is required [1]. Applications include measurement of endogenous estradiol in postmenopausal women (expected range <15 pg/mL), pediatric endocrine evaluation, male hypogonadism assessment, and aromatase inhibitor therapy monitoring. The CRM certification of estradiol-d5 supports ISO 15189 clinical laboratory accreditation requirements for metrological traceability .

Regulated Bioanalysis for Regulatory Submissions

For pharmaceutical and contract research organizations conducting bioequivalence studies or pharmacokinetic analyses of estradiol-containing drug products (e.g., transdermal patches, vaginal rings, oral tablets), the CRM-grade estradiol-d5 internal standard provides the documented traceability and stability required for regulatory submission to FDA, EMA, or PMDA [1]. The Snap-N-Spike®/Snap-N-Shoot® format reduces sample preparation variability and improves batch-to-batch reproducibility across multi-site trials.

Environmental Estrogen Monitoring with Hydrolysis

Environmental analytical laboratories quantifying total estradiol (free plus glucuronide/sulfate conjugates) in wastewater, surface water, or biological tissues benefit from estradiol-d5's D-ring deuterium labeling pattern. This pattern confers resistance to deuterium-hydrogen back-exchange during the acid or enzymatic hydrolysis step required for conjugate cleavage, enabling pre-hydrolysis internal standard spiking and eliminating the need for post-hydrolysis spike-and-correct workflows [1].

Endocrine Disruption and Biomonitoring

Research laboratories conducting population-scale biomonitoring of estrogen exposure (e.g., NHANES-style studies, endocrine disruption cohort analyses) require internal standards that maintain batch-to-batch consistency over multi-year study durations. The CRM certification and defined −20°C storage stability of estradiol-d5 support long-term longitudinal method consistency and enable cross-study data harmonization [1].

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